molecular formula C28H34N2O3S2 B1513229 2-(6-((6-(1-Oxoisoindolin-2-yl)hexyl)disulfanyl)hexyl)isoindoline-1,3-dione CAS No. 83626-78-2

2-(6-((6-(1-Oxoisoindolin-2-yl)hexyl)disulfanyl)hexyl)isoindoline-1,3-dione

Cat. No.: B1513229
CAS No.: 83626-78-2
M. Wt: 510.7 g/mol
InChI Key: GZZLJVCXUGKBMX-UHFFFAOYSA-N
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Description

2-(6-((6-(1-Oxoisoindolin-2-yl)hexyl)disulfanyl)hexyl)isoindoline-1,3-dione (CAS 83626-78-2) is a biochemical compound with a molecular formula of C28H34N2O3S2 and a molecular weight of 510.71 . This molecule features two isoindoline-1,3-dione (phthalimide) pharmacophores connected by a hexyl chain linker that contains a critical disulfide bridge. The isoindoline-1,3-dione moiety is a privileged structure in medicinal chemistry, known to be a key component in molecular glues and PROTAC (Proteolysis Targeting Chimeras) research, as seen in thalidomide analogs . This structure suggests potential application as a bifunctional degrader or a linker in the design of novel PROTAC molecules. The inclusion of a disulfide bond is of particular interest, as this group can confer redox-sensitive properties, allowing for the potential development of conditionally active compounds or prodrugs that respond to specific cellular environments. Researchers can leverage this compound in exploratory studies focused on targeted protein degradation, bifunctional linker chemistry, and the development of novel therapeutic modalities in oncology and other disease areas. The product is provided for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with care, following all applicable laboratory safety protocols.

Properties

IUPAC Name

2-[6-[6-(3-oxo-1H-isoindol-2-yl)hexyldisulfanyl]hexyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O3S2/c31-26-23-14-6-5-13-22(23)21-29(26)17-9-1-3-11-19-34-35-20-12-4-2-10-18-30-27(32)24-15-7-8-16-25(24)28(30)33/h5-8,13-16H,1-4,9-12,17-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZLJVCXUGKBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1CCCCCCSSCCCCCCN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856770
Record name 2-(6-{[6-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)hexyl]disulfanyl}hexyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83626-78-2
Record name 2-(6-{[6-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)hexyl]disulfanyl}hexyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-(6-((6-(1-Oxoisoindolin-2-yl)hexyl)disulfanyl)hexyl)isoindoline-1,3-dione is a complex organic molecule characterized by its unique structure and potential biological activity. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C28H34N2O3S , indicating a substantial size and complexity that may influence its biological interactions. The presence of a disulfide bond in its structure is particularly noteworthy, as it may play a critical role in its reactivity and biological function.

Research indicates that compounds with similar structural motifs often exhibit interactions with various biological targets, including proteins involved in cellular signaling pathways. The isoindoline moiety is known for its role in modulating activities related to cancer and inflammation. Specifically, the compound may act as an inhibitor or modulator of key proteins involved in these processes.

Anticancer Properties

Studies have shown that isoindoline derivatives can exhibit significant anticancer properties. For instance, compounds that share structural similarities with This compound have been reported to induce apoptosis in cancer cell lines through the modulation of apoptosis-related proteins such as Bcl-2 and caspases .

Antioxidant Activity

The disulfide bond in the compound may contribute to its antioxidant capacity. Compounds with disulfide linkages are known to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Cancer Treatment : A study involving a series of isoindoline derivatives demonstrated their ability to inhibit tumor growth in xenograft models. The specific compound This compound was noted for its enhanced efficacy compared to other analogs .
  • Inflammation Modulation : Another investigation revealed that isoindoline derivatives could significantly reduce inflammatory markers in vitro and in vivo, suggesting a potential application in treating inflammatory diseases .

Data Table: Biological Activity Summary

Activity Type Effect Mechanism References
AnticancerInduces apoptosisModulation of Bcl-2 and caspases
AntioxidantScavenges free radicalsDisulfide bond activity
Anti-inflammatoryReduces inflammatory markersInhibition of pro-inflammatory cytokines

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C28H34N2O4S2
  • Molecular Weight : 510.71 g/mol
  • CAS Number : 83626-78-2

The structure features a disulfide bond, which is significant for its reactivity and potential biological activity. The isoindoline moieties contribute to its pharmacological properties, making it a candidate for drug development.

Physical Properties

PropertyValue
Boiling PointNot available
SolubilitySoluble in organic solvents
StabilitySensitive to light and moisture

Medicinal Chemistry

The compound's unique structure allows it to interact with biological systems, making it a candidate for drug development. Research indicates that compounds containing isoindoline derivatives exhibit various biological activities, including anti-inflammatory and anticancer properties.

Click Chemistry

The compound can serve as a building block in click chemistry applications. Its disulfanyl group can facilitate the formation of stable linkages with other molecules, enhancing bioconjugation techniques.

Case Study: Bioconjugation Techniques

In a recent publication, researchers utilized similar disulfide-containing compounds to create bioconjugates for targeted drug delivery systems. These systems showed improved stability and efficacy in delivering therapeutic agents to specific tissues .

Materials Science

Due to its unique chemical properties, this compound can be explored for use in creating novel materials, such as sensors or catalysts.

Case Study: Sensor Development

Research has demonstrated that incorporating isoindoline derivatives into polymer matrices can enhance the sensitivity of chemical sensors. The incorporation of disulfide bonds increases the interaction with target analytes, leading to improved detection limits .

Comparison with Similar Compounds

Structural Features and Functional Groups

A comparative analysis of structural analogs is summarized in Table 1.

Compound Name / ID Key Structural Features Functional Groups Present
Target Compound Disulfanyl bridge, isoindoline-1,3-dione, 1-oxoisoindolinyl Disulfide, phthalimide, oxoisoindoline
2-(6-(3-Oxo-1,2-benziodoxol-3(1H)-yl)hex-5-yn-1-yl)isoindoline-1,3-dione (5f) Benziodoxol ring, alkyne linker Benziodoxol, alkyne, phthalimide
Compound 6 4-(3-Bromopropanoyl)phenoxy group Bromopropanoyl, phthalimide, ether
Compound 87f Piperidin-1-yl group Piperidine, phthalimide
2-[6-(Methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione Methylsulfanyl (-SMe) group Thioether, phthalimide
2-(6-Sulfanylhexyl)isoindole-1,3-dione Sulfhydryl (-SH) group Thiol, phthalimide
2-(2-Oxocyclohexyl)isoindoline-1,3-dione Cyclohexyl ketone Ketone, phthalimide

Key Observations :

  • The target compound’s disulfanyl bridge distinguishes it from thioether (e.g., ) or thiol (e.g., ) analogs, enabling reversible redox behavior.
  • Compounds with electron-withdrawing groups (e.g., bromopropanoyl in or nitro in ) may exhibit enhanced electrophilic reactivity compared to the target.

Spectroscopic and Stability Data

  • NMR Shifts :
    • Phthalimide protons in analogs (e.g., 7.81–7.98 ppm in ) align with the target’s expected aromatic signals.
    • Disulfanyl-linked methylene protons (e.g., -CH2-S-S-CH2-) typically resonate at 2.8–3.2 ppm, distinct from thioether (-SMe, ~2.1 ppm) or thiol (-SH, ~1.4 ppm) analogs .
  • Mass Spectrometry :
    • Disulfanyl-containing compounds show characteristic [M-S-S]+ fragments, absent in thioether/thiol analogs .
  • Stability :
    • Disulfides (target) are prone to reduction in glutathione-rich environments, unlike stable thioethers (e.g., ) or ketones (e.g., ). Storage at 4°C (as in ) is recommended to prevent disulfide scrambling.

Functional and Application Differences

  • Redox Activity: The target’s disulfide enables applications in triggered-release systems (e.g., anticancer prodrugs), unlike non-redox-active analogs (e.g., ).
  • Biological Targeting: Bromopropanoyl () and piperidine () groups may confer cytotoxicity or receptor antagonism, respectively, whereas the target’s disulfide could enhance cellular uptake via thiol-mediated trafficking.
  • Solubility : The 1-oxoisoindolinyl group in the target may improve aqueous solubility compared to hydrophobic benziodoxol () or cyclohexyl ketone () analogs.

Preparation Methods

Synthesis of Isoindoline-1,3-dione Core

The isoindoline-1,3-dione (phthalimide) moiety is typically synthesized by condensation of phthalic anhydride with amines or amino acids under reflux conditions in acidic media:

  • Typical Reaction: Phthalic anhydride reacts with glycine or other amino compounds in glacial acetic acid at elevated temperatures (~120 °C) for several hours to yield the isoindoline-1,3-dione core (phthalimide derivative). The reaction progress is monitored by thin-layer chromatography (TLC), and the product is isolated by cooling and filtration, followed by washing with dilute acid and water to obtain a crystalline solid.
Step Reagents Conditions Outcome
1 Phthalic anhydride + Glycine Reflux in acetic acid, 120 °C, 8 h Isoindoline-1,3-dione core (phthalimide)

This step forms the fundamental building block for further functionalization.

Functionalization of Isoindoline-1,3-dione with Hexyl Linker

To introduce the hexyl chain and enable disulfide linkage, the phthalimide core is modified by amidation or alkylation reactions:

  • Amidation: The isoindoline-1,3-dione acetic acid derivative is reacted with appropriate amines or aminoalkyl chains using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT) in organic solvents like chloroform at room temperature for 15-24 hours. This reaction forms amide bonds linking the isoindoline-1,3-dione to alkyl or aryl substituents.

  • Alkylation: The intermediate amides or isoindoline-1,3-dione derivatives are further reacted with benzyl halides or alkyl halides in dry acetonitrile under reflux (around 80 °C) to incorporate additional side chains or functional groups.

Step Reagents Conditions Outcome
2 Isoindoline-1,3-dione acetic acid + Aminoalkyl chain + EDC/HOBT Room temp, chloroform, 15-24 h Amide-linked isoindoline derivative
3 Intermediate + Benzyl/alkyl halides Reflux in acetonitrile, 80 °C Alkylated isoindoline derivative

Purification and Characterization

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Phthalimide formation Phthalic anhydride + glycine, reflux in acetic acid Isoindoline-1,3-dione core 8 h reflux, isolation by crystallization
2 Amidation EDC/HOBT coupling with aminoalkyl chain in chloroform Hexyl-linked isoindoline derivative Room temp, 15-24 h
3 Alkylation Benzyl/alkyl halide, reflux in acetonitrile Functionalized isoindoline derivative 80 °C reflux, crystallization for purification
4 Disulfide bond formation Thiol substitution followed by mild oxidation Disulfide-linked bis(isoindoline) compound Oxidation by air or mild oxidants
5 Purification Crystallization, washing Pure target compound Characterization by NMR, FT-IR, MS

Research Findings and Notes

  • The synthetic routes leverage well-known phthalimide chemistry combined with modern coupling agents (EDC/HOBT) for efficient amidation.

  • The disulfide linkage introduces redox-sensitive properties, useful in biological applications such as drug delivery or enzyme inhibition.

  • The hexyl linker length is critical for molecular flexibility and biological activity, as demonstrated in related isoindoline-1,3-dione derivatives studied for pharmacological effects.

  • The preparation methods are adaptable for structural modifications, allowing synthesis of analogs with varied substituents for structure-activity relationship studies.

Q & A

Q. How to reconcile Hirshfeld surface analysis with Mulliken charges in electrophilicity studies?

  • Integration : Map Hirshfeld surfaces (CrystalExplorer) to visualize close contacts, then correlate with Mulliken charges (DFT) to identify charge-transfer regions. For example, electrophilic S atoms in disulfanyl groups may align with high positive Mulliken charges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-((6-(1-Oxoisoindolin-2-yl)hexyl)disulfanyl)hexyl)isoindoline-1,3-dione
Reactant of Route 2
2-(6-((6-(1-Oxoisoindolin-2-yl)hexyl)disulfanyl)hexyl)isoindoline-1,3-dione

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